molecular formula C22H33N3O6 B3032527 benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate CAS No. 2126144-18-9

benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate

Cat. No. B3032527
CAS RN: 2126144-18-9
M. Wt: 435.5
InChI Key: PJEZJOIEKAFKQW-QGZVFWFLSA-N
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Description

The compound benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate is a complex molecule that is likely to be an intermediate or a building block in the synthesis of biologically active compounds. The presence of tert-butoxycarbonyl (Boc) amino groups suggests its use in peptide synthesis or in the creation of peptidomimetics, which are molecules that mimic the structure of peptides .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce various functional groups. For instance, the enantioselective synthesis of a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a method that can efficiently introduce chirality and complexity into the molecule . Another example is the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which was synthesized starting from L-serine and demonstrated reactivity in Michael additions and Diels–Alder reactions, indicating the versatility of these building blocks in constructing amino acid derivatives .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of benzyl O-(2-O-methyl-β-d-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-d-glucopyranoside was confirmed by 13C NMR spectroscopy . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the conformation of the acetamidoacetamide moiety and the presence of hydrogen bonding, which is crucial for understanding the stability and reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is diverse, as they can participate in various reactions. For instance, the compound mentioned in paper is reactive in Michael additions and Diels–Alder reactions, which are useful for creating cyclopropyl-containing amino acids. The reactivity of the lactam group in pyrimido[1,2-a]benzimidazoles, as described in paper , shows how the presence of certain functional groups can lead to different reaction pathways, such as cleavage under mild conditions or hydrogenolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups. The presence of Boc groups suggests that they are protected amines, which are stable under certain conditions but can be deprotected when needed, such as in the final steps of peptide synthesis. The crystal structure analysis of related compounds provides insight into their conformation and the types of hydrogen bonds they can form, which are important for their solubility, stability, and reactivity .

Safety And Hazards

The compound has been classified under GHS07 and the signal word for it is 'Warning’ . The hazard statement is H302 . The precautionary statements are P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

benzyl 2-[[(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O6/c1-15(2)11-17(25-18(26)12-24-21(29)31-22(3,4)5)20(28)23-13-19(27)30-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3,(H,23,28)(H,24,29)(H,25,26)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEZJOIEKAFKQW-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate

CAS RN

2126144-18-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126144-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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